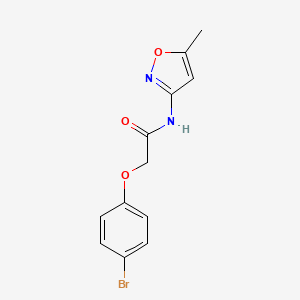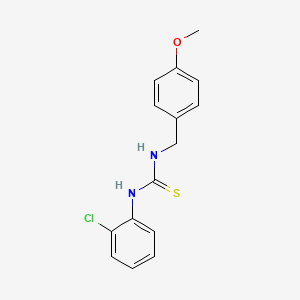
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine, also known as EPPP, is a chemical compound that belongs to the piperazine family. EPPP has been widely studied for its potential applications in scientific research.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the main applications of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine is as a dopamine receptor agonist. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to stimulate dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine involves its interaction with dopamine receptors in the brain. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine binds to the dopamine receptors and activates them, leading to increased dopamine release. This can lead to increased locomotor activity and reward-seeking behavior. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have an affinity for other neurotransmitter receptors such as serotonin and norepinephrine receptors.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine can increase locomotor activity and induce reward-seeking behavior in animals. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been shown to increase dopamine release in the brain, which can lead to improved cognitive function and mood. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its ability to stimulate dopamine release in the brain. This can be useful for studying the effects of dopamine on behavior and cognitive function. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments is its potential toxicity. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to have neurotoxic effects in some animal studies, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine. One area of research is the potential therapeutic applications of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in the treatment of Parkinson's disease and schizophrenia. Studies have shown that 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has the potential to improve cognitive function and mood in these patients. Another area of research is the potential use of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in addiction research. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to induce reward-seeking behavior in animals, which can be useful for studying addiction and developing new treatments for addiction. Finally, there is potential for the development of new analogs of 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine with improved therapeutic properties and reduced toxicity.
Conclusion:
In conclusion, 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has been shown to stimulate dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of Parkinson's disease and schizophrenia. While there are advantages and limitations to using 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine in lab experiments, there are several future directions for research on 1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine, including its potential use in addiction research and the development of new analogs with improved therapeutic properties.
Synthesis Methods
1-(2-ethoxyphenyl)-4-(3-phenylpropanoyl)piperazine can be synthesized in a few steps starting from commercially available materials. The synthesis method involves the reaction of 1-(2-ethoxyphenyl)piperazine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
properties
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-11-7-6-10-19(20)22-14-16-23(17-15-22)21(24)13-12-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZSLTVCCWJQLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Ethoxyphenyl)piperazin-1-yl]-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)

![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)


![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)


![5-({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5741824.png)


![2-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5741843.png)